1-(2-Aminophenyl)piperazin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-aminophenyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-8-3-1-2-4-9(8)13-6-5-12-7-10(13)14/h1-4,12H,5-7,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUXKHMZWDSTDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Context Within Piperazin 2 One Derivatives
The piperazin-2-one (B30754) scaffold itself is a privileged structure in medicinal chemistry, often used as a peptidomimetic to mimic the backbone of peptides and interact with biological targets. The specific arrangement of atoms in 1-(2-Aminophenyl)piperazin-2-one, with the amino group at the ortho position of the phenyl ring, creates a unique spatial and electronic environment that influences its reactivity and potential applications.
Strategic Importance As a Synthetic Intermediate and Advanced Chemical Scaffold
The primary significance of 1-(2-Aminophenyl)piperazin-2-one in chemical research lies in its role as a versatile synthetic intermediate. chembk.commedchemexpress.com Its bifunctional nature, possessing both a reactive secondary amine within the piperazinone ring and a primary aromatic amine, allows for stepwise and selective chemical modifications. This dual reactivity makes it an ideal starting material for the construction of more elaborate molecular architectures.
For instance, the aromatic amine can be readily transformed into a wide array of functional groups. It can undergo diazotization followed by substitution to introduce halogens, cyano groups, or hydroxyl groups. Furthermore, it can participate in condensation reactions with various carbonyl compounds to form imines or be used in the synthesis of fused heterocyclic systems.
The piperazinone ring also offers avenues for further functionalization. The secondary amine can be acylated, alkylated, or arylated to introduce diverse substituents. These modifications can significantly alter the compound's physical and chemical properties, as well as its biological activity. The strategic importance of this scaffold is highlighted by its use in the synthesis of novel compounds with potential applications in various fields, including medicinal chemistry and materials science.
Overview of Current Research Trajectories in Organic Synthesis and Reactivity
Cyclization Approaches for Piperazin-2-one (B30754) Ring Formation
The formation of the central piperazin-2-one ring is a critical step in the synthesis. This can be accomplished through several cyclization strategies, either by building the ring onto a pre-existing aminophenyl fragment or by creating the ring system first, to be functionalized later.
Routes Involving 2-Aminophenyl Precursors
A direct approach to the synthesis involves the cyclization of a linear precursor that already contains the N-(2-aminophenyl) moiety. This strategy typically relies on an intramolecular amidation or lactamization reaction. For instance, a key intermediate in the synthesis of certain complex molecules containing a piperazinone ring is formed through intramolecular condensation to create the lactam structure. mdpi.com This could theoretically involve starting with a compound like N-(2-aminoethyl)-N'-(2-aminophenyl)amine, which upon reaction with a suitable two-carbon acylating agent, followed by cyclization, would yield the desired product. The pseudo-dilution effect achieved with solid-support synthesis can be particularly effective in promoting such intramolecular reactions over intermolecular polymerization. nih.gov
Alternative Cyclization Strategies for Piperazin-2-ones
A variety of alternative methods exist for constructing the piperazin-2-one scaffold, which can then be functionalized with the aminophenyl group in a subsequent step. These methods offer flexibility and access to a diverse range of substituted analogs.
One prominent method is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides efficient access to chiral disubstituted piperazin-2-ones with high levels of stereocontrol. dicp.ac.cn Another innovative approach is a one-pot domino reaction sequence involving a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) to produce 3-substituted piperazin-2-ones. acs.org
Further strategies include:
Reductive cyclization of precursors such as cyanomethylamino pseudopeptides. researchgate.net
A tandem reductive coupling and SN2-cyclization of a 2-chloro-N-(2-oxoalkyl)acetamide with a primary amine. researchgate.net
Catalytic reductive cyclization of dioximes, which can be synthesized from primary amines and nitrosoalkenes, using catalysts like Raney nickel or Pd/C to form the piperazine ring. nih.gov
Interactive Table 1: Comparison of Alternative Cyclization Strategies for Piperazin-2-one Synthesis
| Method | Precursors | Key Features | Reference |
| Asymmetric Hydrogenation | Pyrazin-2-ols | High enantioselectivity for chiral piperazin-2-ones. | dicp.ac.cn |
| Domino Ring-Opening Cyclization (DROC) | Aldehydes, (phenylsulfonyl)acetonitrile, 1,2-ethylenediamines | One-pot synthesis of C3-substituted piperazin-2-ones. | acs.org |
| Reductive Cyclization | Cyanomethylamino pseudopeptides | Forms the ring via reduction and intramolecular cyclization. | researchgate.net |
| Tandem Reductive Coupling/SN2 | 2-Chloro-N-(2-oxoalkyl)acetamide, primary amines | Convenient for diversity-oriented synthesis of N-substituted piperazinones. | researchgate.net |
| Catalytic Reductive Cyclization | Dioximes (from primary amines and nitrosoalkenes) | General approach for synthesizing substituted piperazines. | nih.gov |
Functional Group Transformations for Aminophenyl Moiety Introduction
When the synthetic strategy involves creating the piperazin-2-one ring first, the 2-aminophenyl group must be introduced through functional group transformations. This is typically achieved by forming the N-aryl bond.
Reduction of Nitro-Containing Precursors
A common and highly effective method for introducing the 2-aminophenyl group is through the reduction of a 1-(2-nitrophenyl)piperazin-2-one precursor. The nitro group acts as a precursor to the amine and can facilitate the initial N-arylation reaction via Nucleophilic Aromatic Substitution (SNAr). The subsequent reduction of the nitro group to an amine is a standard transformation. This reduction is exemplified in the synthesis of related compounds where a nitro group on a phenyl-piperazine derivative is reduced to an amine as a key step. nih.gov This conversion is typically accomplished using standard reducing agents such as hydrogen gas with a palladium-on-carbon (Pd/C) catalyst, tin(II) chloride (SnCl₂), or iron (Fe) in acidic media.
Amidation and Related Coupling Reactions
Directly forming the bond between the N1 atom of the piperazin-2-one ring and a phenyl ring is a powerful strategy. This is most often accomplished using modern cross-coupling reactions.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a primary method for forming N-aryl bonds. It involves reacting a piperazinone with an aryl halide (e.g., 2-bromoaniline (B46623) or 2-chloroaniline) in the presence of a palladium catalyst and a suitable base. mdpi.comnih.gov This method is widely used for the synthesis of arylpiperazines due to its high efficiency and functional group tolerance. patsnap.com
Ullmann Condensation: A classical copper-catalyzed method, the Ullmann reaction can also be used to couple piperazinones with aryl halides. While often requiring harsher conditions than palladium-catalyzed methods, it remains a viable option. nih.gov For example, related arylpiperazines have been synthesized by reacting piperazine with p-iodophenol using a cuprous iodide (CuI) catalyst. guidechem.com
Nucleophilic Aromatic Substitution (SNAr): If the phenyl ring is sufficiently electron-deficient (e.g., 2-fluoronitrobenzene), the N1-nitrogen of piperazin-2-one can directly displace a leaving group on the aromatic ring without the need for a metal catalyst. mdpi.comnih.gov
Interactive Table 2: Comparison of N-Aryl Coupling Reactions
| Reaction | Catalyst System | Key Features | Reference |
| Buchwald-Hartwig Amination | Palladium complexes (e.g., Pd(OAc)₂) with phosphine (B1218219) ligands | High yields, mild conditions, broad substrate scope. | mdpi.comnih.govpatsnap.com |
| Ullmann Condensation | Copper (e.g., CuI) with a ligand and base | Classical method, often requires higher temperatures. | nih.govguidechem.com |
| Nucleophilic Aromatic Substitution (SNAr) | None (or base-catalyzed) | Requires an electron-deficient aryl halide. | mdpi.comnih.gov |
Catalytic Systems in the Synthesis of this compound Analogues
Catalysis is central to the efficient and selective synthesis of this compound and its derivatives. Various catalytic systems are employed for different key transformations.
Palladium-based catalysts are the most versatile. They are used for:
Cross-coupling reactions like the Buchwald-Hartwig amination to form the crucial N-aryl bond. nih.govpatsnap.com
Asymmetric hydrogenation of pyrazin-2-ols to produce chiral piperazin-2-ones. dicp.ac.cn
Reductive cyclization of precursors, where Pd/C is a common choice. nih.gov
Copper catalysts , particularly CuI, are primarily used for Ullmann-type N-arylation reactions. guidechem.com
Iridium-based catalysts have been shown to be effective for the hydrogenation of unsaturated piperazin-2-ones and in photoredox-catalyzed annulation reactions to form piperazine rings. acs.orgorganic-chemistry.org
Nickel catalysts , such as Raney Nickel, are robust catalysts used for hydrogenations, including the reductive cyclization of dioximes to form the piperazine core. nih.gov
Organocatalysts , such as quinine-derived ureas, have been developed for the asymmetric synthesis of piperazin-2-ones, enabling metal-free, stereoselective transformations. acs.org
Interactive Table 3: Catalytic Systems for Piperazin-2-one Synthesis
| Catalyst Type | Example(s) | Application | Reference |
| Palladium | Pd(OAc)₂, Pd/C, Pd-PHOX complexes | Buchwald-Hartwig coupling, Hydrogenation, Asymmetric alkylation | dicp.ac.cnnih.govresearchgate.net |
| Copper | CuI | Ullmann N-arylation | guidechem.com |
| Iridium | [Ir(ppy)₂(dtbpy)]PF₆ | Asymmetric hydrogenation, Photoredox catalysis | acs.orgorganic-chemistry.org |
| Nickel | Raney Nickel (Ra-Ni) | Reductive cyclization, Hydrogenation | nih.gov |
| Organocatalyst | Quinine-derived urea (B33335) | Asymmetric domino reactions | acs.org |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig amination)
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful tool for the synthesis of N-arylpiperazines and related structures. nih.govorganic-chemistry.org This methodology facilitates the formation of carbon-nitrogen bonds between aryl halides or triflates and amines, a key step in the construction of 1-arylpiperazin-2-ones. nih.govorganic-chemistry.org
The Buchwald-Hartwig amination offers a significant advantage over traditional methods, which often require harsh reaction conditions and suffer from limited substrate scope. nih.gov The use of specialized phosphine ligands is crucial for the success of these reactions, enabling the coupling of a wide range of aryl halides with piperazine derivatives. For instance, ligands like X-Phos have been shown to be effective for the Pd(0)-catalyzed Buchwald-Hartwig amination to couple piperazine bases to aryl systems. researchgate.net
Researchers have successfully employed this reaction for the synthesis of complex piperazine-containing scaffolds. nih.govtandfonline.com The reaction conditions are typically mild, and the use of air- and moisture-stable palladium pre-catalysts has made the procedure more practical and amenable to large-scale synthesis. nih.govorgsyn.org The general applicability of the Buchwald-Hartwig amination allows for the introduction of various substituents on the aryl ring, providing access to a diverse library of 1-arylpiperazin-2-one derivatives.
A typical procedure involves the reaction of an aryl halide with a piperazine derivative in the presence of a palladium catalyst, a phosphine ligand, and a base. tandfonline.com The choice of solvent, base, and reaction temperature can significantly influence the reaction outcome and yield.
Table 1: Examples of Buchwald-Hartwig Amination for Piperazine Synthesis
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Aryl Chlorides | Piperazine | Pd(OAc)₂/Phosphine Ligand | NaOtBu | Toluene | up to 97% | nih.gov |
| 4-chloro-7-((4-nitrophenyl)sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | Substituted Piperazines | Pd(PPh₃)₄ | Cs₂CO₃ | DMF:H₂O | 79-95% | tandfonline.com |
| p-Methoxybromobenzene | Piperazine | Palladium Acetate | Potassium tert-amylate | Toluene | 90% | patsnap.com |
| Aryl Bromides | Piperazine | Pd(0)/X-Phos | Not Specified | Not Specified | Satisfactory | researchgate.net |
This table presents a selection of reported Buchwald-Hartwig amination reactions for the synthesis of N-arylpiperazines, highlighting the versatility of the methodology.
Asymmetric Catalysis for Enantioselective Synthesis of Piperazin-2-ones
The development of asymmetric catalytic methods for the synthesis of chiral piperazin-2-ones is of significant interest due to the importance of enantiomerically pure compounds in medicinal chemistry. rsc.org Several strategies have been explored to achieve high levels of enantioselectivity in the formation of the piperazin-2-one ring.
One notable approach is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.orgrsc.org This method has been shown to be scalable, allowing for the gram-scale synthesis of the desired products without a loss of enantioselectivity. rsc.org
Another elegant strategy involves the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones, which yields highly enantioenriched tertiary piperazin-2-ones. nih.gov This method has been instrumental in the synthesis of medicinally relevant analogs. nih.gov Furthermore, iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones has been developed, affording chiral products with good enantioselectivities. rsc.org
Cinchona alkaloid-based urea and thiourea (B124793) catalysts have been successfully employed in a one-pot approach for the asymmetric synthesis of 3-aryl/alkyl piperazin-2-ones, achieving good to high yields and enantioselectivities. acs.org The use of chiral auxiliaries, such as (R)-(–)-phenylglycinol, has also been reported for the asymmetric synthesis of piperazin-2-ones. nih.gov
Table 2: Asymmetric Catalytic Methods for Piperazin-2-one Synthesis
| Catalytic Method | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | Palladium Catalyst | Pyrazin-2-ols | Chiral Disubstituted Piperazin-2-ones | up to 90% | rsc.org |
| Asymmetric Allylic Alkylation | Palladium Catalyst | Differentially N-protected Piperazin-2-ones | Enantioenriched Tertiary Piperazin-2-ones | High | nih.gov |
| Asymmetric Synthesis | Cinchona Alkaloid-based Catalysts | N,N′-dibenzylethylendiamine and electron-poor alkenes | C3-Aryl/Alkyl Substituted Piperazin-2-ones | up to 96% | acs.org |
| Asymmetric Synthesis | Chiral Auxiliary (R)-(–)-phenylglycinol | N-Boc glycine | (R)-(+)-2-methypiperazine via a protected 2-oxopiperazine | Not Specified | nih.gov |
This table summarizes key asymmetric catalytic strategies for producing chiral piperazin-2-one derivatives, highlighting the catalyst systems and the level of stereocontrol achieved.
Metal-Mediated and Other Catalytic Methods
Beyond palladium-catalyzed reactions, other metal-mediated and catalytic methods have been developed for the synthesis of piperazin-2-ones. These approaches often provide alternative pathways to construct the heterocyclic core.
Ruthenium-catalyzed enantioselective transfer hydrogenation of trichloromethyl ketones has been utilized to produce α-trichloromethylalcohols, which can be subsequently transformed into enantiomerically enriched piperazin-2-ones through a Jocic-type reaction. rsc.orgresearchgate.net This method offers a route to chiral piperazinones with high stereochemical integrity. researchgate.net
Copper-mediated reactions have also found application in piperazine synthesis. For instance, a copper-mediated oxidation of a C-Sn bond can generate an α-aminyl radical, which then undergoes cyclization to form the piperazine ring. mdpi.com
Additionally, methods involving the cyclization of appropriately substituted precursors are common. For example, the synthesis of 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylthio)phenyl]piperazine was achieved through the cyclization of 2-fluoro-4-methyl-5-(2,2,2-trifluoroethylthio)aniline with bis(2-chloroethyl)amine (B1207034) hydrochloride. nih.gov
Optimization of Synthetic Conditions and Reaction Yields
The optimization of synthetic conditions is a critical aspect of developing efficient and practical routes to this compound and its derivatives. Key parameters that are often fine-tuned include the choice of catalyst, ligand, base, solvent, and reaction temperature.
In the context of Buchwald-Hartwig amination, the selection of the phosphine ligand is paramount. Different ligands can have a profound impact on reaction efficiency and substrate scope. organic-chemistry.org For example, the use of air- and moisture-stable palladium pre-catalysts has simplified the experimental setup and improved reaction times. nih.gov Furthermore, exploring solvent-free conditions has been investigated as a "green" alternative, with piperazine itself sometimes serving as the solvent. nih.gov
For asymmetric syntheses, catalyst loading, reaction time, and temperature are crucial for achieving high enantioselectivity and yield. rsc.org In the one-pot synthesis of 3-aryl/alkyl piperazin-2-ones, dilution of the reaction mixture and lowering the temperature were found to be important for the epoxidation step. acs.org
Systematic screening of reaction parameters, such as in the synthesis of 2-substituted benzoxazoles, has shown that the choice of solvent and the stoichiometry of reagents can dramatically affect the product yield. nih.gov These optimization studies are essential for transitioning a synthetic route from a laboratory-scale procedure to a more robust and scalable process.
Mechanistic Pathways of Key Synthetic Steps (e.g., nucleophilic substitution, cyclization)
The synthesis of this compound is typically achieved through a sequence of reactions, primarily involving nucleophilic substitution and intramolecular cyclization. The specific pathway can vary, but a common and logical approach involves the initial formation of an N-aryl bond followed by the construction of the piperazinone ring.
One prevalent strategy begins with the N-arylation of a piperazine precursor with a substituted benzene (B151609) ring, often a nitro-substituted haloarene like 1-fluoro-2-nitrobenzene. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The piperazine nitrogen acts as the nucleophile, attacking the electron-deficient carbon atom of the haloarene that bears the halogen. This attack is facilitated by the strong electron-withdrawing nitro group, which stabilizes the negative charge in the resulting intermediate, known as a Meisenheimer complex. Subsequent elimination of the halide leaving group restores the aromaticity of the ring, yielding an N-(2-nitrophenyl)piperazine intermediate. The nitro group is then reduced to a primary amine, typically using standard reducing agents like tin(II) chloride or catalytic hydrogenation, to give a 1-(2-aminophenyl)piperazine derivative.
The final and crucial step is the formation of the lactam (amide) ring to yield the piperazin-2-one structure. A common method to achieve this is through the reaction of a diamine precursor, such as 1-(2-aminophenyl)ethylenediamine, with a suitable two-carbon electrophile, or more commonly, by cyclizing a pre-formed linear precursor. For instance, reacting 1,2-phenylenediamine with a haloacetyl halide (e.g., chloroacetyl chloride) would lead to an N-(2-aminophenyl)-2-haloacetamide intermediate. The formation of the piperazinone ring then occurs via an intramolecular nucleophilic substitution . The secondary amine of the ethylenediamine (B42938) moiety acts as a nucleophile, attacking the electrophilic carbon bearing the halogen. This intramolecular cyclization is generally favorable due to the formation of a stable six-membered ring.
Another powerful method for the N-arylation step is the Palladium-catalyzed Buchwald-Hartwig amination . This cross-coupling reaction allows for the formation of the C-N bond between the aniline (B41778) nitrogen and a suitable piperazinone precursor. Alternatively, palladium-catalyzed carboamination reactions can be employed to construct the piperazine ring itself from substituted ethylenediamine derivatives and aryl halides in a single, highly diastereoselective step. nih.gov
A different approach involves a domino reaction sequence. For example, a one-pot Knoevenagel condensation, followed by asymmetric epoxidation and a domino ring-opening cyclization (DROC) with a 1,2-diamine, has been developed for the synthesis of related piperazin-2-ones. acs.orgnih.gov In this case, the diamine opens the epoxide intermediate, and subsequent intramolecular cyclization yields the final heterocyclic ring. acs.org
Identification and Role of Reaction Intermediates and Transition States
The synthesis of this compound proceeds through several transient species whose identification is key to understanding the reaction mechanism.
Reaction Intermediates:
In palladium-catalyzed syntheses, the mechanism involves organometallic intermediates. For example, in a Buchwald-Hartwig coupling, the catalytic cycle proceeds through oxidative addition of the aryl halide to a Pd(0) complex to form a Pd(II)-aryl intermediate. Subsequent coordination of the amine and reductive elimination forms the desired C-N bond and regenerates the Pd(0) catalyst. In palladium-catalyzed carboamination reactions used to form similar piperazine rings, an alkenyl-palladium intermediate is proposed, which undergoes CO insertion to form an acyl-palladium species before aminolysis. nih.gov
During SNAr reactions, the formation of a Meisenheimer complex is the rate-determining step. This anionic σ-complex is a resonance-stabilized intermediate that temporarily disrupts the aromaticity of the benzene ring. The stability of this complex, enhanced by electron-withdrawing groups, directly influences the reaction rate. researchgate.net
The table below summarizes key intermediates in plausible synthetic routes.
| Synthetic Route | Key Intermediate | Role | Reference Analogy |
| Intramolecular Cyclization | N-(2-aminophenyl)-2-chloroacetamide | Precursor for the final ring-closing nucleophilic substitution. | nih.gov |
| Nucleophilic Aromatic Substitution | Meisenheimer Complex | Stabilized anionic intermediate in SNAr pathway. | researchgate.net |
| Palladium-Catalyzed Carboamination | Acyl-Palladium Species | Key organometallic intermediate prior to aminolysis and ring formation. | nih.gov |
| Domino Ring-Opening Cyclization | Epoxide Adduct | Intermediate formed after nucleophilic attack of the diamine on an epoxide ring. | acs.orgnih.gov |
Transition States:
Detailed characterization of transition states for this specific molecule is not widely available and often relies on computational studies (e.g., Density Functional Theory, DFT) of analogous systems. beilstein-journals.org In the intramolecular cyclization of N-(2-aminophenyl)-2-haloacetamide, the transition state would involve the nitrogen nucleophile approaching the electrophilic carbon center, with simultaneous stretching of the carbon-halogen bond. The geometry of this six-membered ring transition state dictates the stereochemical outcome of the reaction.
For palladium-catalyzed reactions, the stereochemistry is often determined in the transition state of the key bond-forming step. In the carboamination of alkenes to form piperazines, a syn-aminopalladation transition state is proposed where the alkene π-system and the Pd-N bond are eclipsed. nih.gov The steric interactions within this transition state, such as the orientation of substituents in an equatorial position, can explain the high diastereoselectivity observed in the formation of cis-disubstituted piperazine products. nih.gov
Kinetic Studies and Reaction Rate Analysis in Complex Multi-Step Syntheses
However, analysis can be inferred from related processes:
Nucleophilic Aromatic Substitution: The rate of SNAr reactions is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the strength of the electron-withdrawing group on the aromatic ring. The reaction typically follows second-order kinetics, being first order in both the haloarene and the nucleophile.
Intramolecular Cyclization: The rate of the final ring-closing step is influenced by the concentration of the linear precursor and the inherent reactivity of the nucleophile and electrophile. As an intramolecular process, it is often kinetically favored over competing intermolecular reactions, a concept known as the "intramolecular advantage." The rate can be significantly affected by the solvent and the base used, if any, to deprotonate the nucleophilic amine.
Palladium-Catalyzed Reactions: The kinetics of reactions like the Buchwald-Hartwig amination are complex. The rate can be influenced by catalyst loading, ligand choice, base, and temperature. The reaction rate and yield for related piperazine syntheses have been shown to improve significantly with the proper choice of phosphine ligand and solvent. acs.org For example, in one study, a reaction time of 30 minutes was reduced to 10 minutes with near-quantitative yield simply by changing the solvent. acs.org
The following table outlines the expected kinetic influences on the key reaction steps.
| Reaction Step | Influencing Factors | Expected Kinetic Profile | Reference Analogy |
| Nucleophilic Aromatic Substitution | Leaving group ability, electron-withdrawing groups, nucleophile concentration. | Second-order kinetics. Rate-determining formation of Meisenheimer complex. | researchgate.net |
| Intramolecular Cyclization | Solvent polarity, base catalysis, steric hindrance. | First-order kinetics with respect to the linear precursor. | researchgate.net |
| Palladium-Catalyzed Coupling | Catalyst loading, ligand structure, temperature, base strength. | Complex kinetics, often dependent on the rate-determining step in the catalytic cycle (e.g., oxidative addition or reductive elimination). | nih.govacs.org |
Chemical Transformations and Derivatization Strategies Utilizing 1 2 Aminophenyl Piperazin 2 One As a Building Block
Functionalization of the Aminophenyl Moiety
The primary amino group attached to the phenyl ring is a potent nucleophile and a key handle for introducing structural diversity. Its reactivity is characteristic of aromatic amines, allowing for reactions such as acylation, condensation, and diazotization.
The primary amino group of 1-(2-aminophenyl)piperazin-2-one readily undergoes acylation when treated with acylating agents like acyl chlorides or acid anhydrides to form stable amide bonds. libretexts.org This reaction is a fundamental and widely used transformation for creating derivatives. researchgate.netresearchgate.net The reaction typically proceeds in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the acid byproduct. A series of 1-(2-aminophenyl)-3-arylurea derivatives, which are structurally related to amides, have been synthesized by reacting the amino group with isocyanates. jst.go.jp This transformation highlights the nucleophilic character of the aminophenyl group and its utility in constructing complex molecules. The synthesis of 4-acetyl-1-(2-aminophenyl)piperazin-2-one demonstrates the acylation of the piperazinone nitrogen, a reaction that can occur in parallel or selectively depending on the reaction conditions. nih.gov
| Acylating Agent | Product Structure |
| Acetyl Chloride | 1-(2-Acetamidophenyl)piperazin-2-one |
| Benzoyl Chloride | 1-(2-Benzamidophenyl)piperazin-2-one |
| Phenyl Isocyanate | 1-(2-(3-Phenylureido)phenyl)piperazin-2-one |
| 4-Nitrobenzoyl Chloride | 1-(2-(4-Nitrobenzamido)phenyl)piperazin-2-one |
While this compound itself does not directly participate in Claisen-Schmidt condensation, its precursors and related aminophenyl ketones are key substrates for this reaction. The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and a ketone to form a chalcone, or α,β-unsaturated ketone. researchgate.net For instance, o-aminoacetophenone reacts with various substituted benzaldehydes in the presence of a base to yield (E)-1-(2-aminophenyl)-3-arylprop-2-en-1-ones. ekb.egscilit.com These aminophenyl chalcones are versatile intermediates that can be used to synthesize a variety of heterocyclic compounds, such as quinolines. iucr.org This strategy demonstrates an indirect pathway to functionalized derivatives that incorporate the core aminophenyl structure.
| Aldehyde | Corresponding Chalcone from o-Aminoacetophenone |
| Benzaldehyde | (E)-1-(2-Aminophenyl)-3-phenylprop-2-en-1-one |
| 4-Chlorobenzaldehyde | (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one scilit.com |
| 4-Methoxybenzaldehyde | (E)-1-(2-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
| Naphthalene-1-carbaldehyde | (E)-1-(2-Aminophenyl)-3-(naphthalen-1-yl)prop-2-en-1-one |
The primary amino group of this compound is readily condensed with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. researchgate.netbohrium.com These reactions typically occur by refluxing the reactants in a suitable solvent like ethanol. Schiff bases are a significant class of compounds in coordination chemistry due to their ability to form stable complexes with various metal ions. nih.gov The synthesis of Schiff base ligands from related diamines, such as 1,4-bis(2-aminophenyl)piperazine (B581919) which is condensed with salicylaldehyde, serves as a strong precedent for the reactivity of the aminophenyl moiety in the title compound. researchgate.net Similarly, other piperazine-containing amines like 1-(2-aminoethyl)piperazine (B7761512) have been successfully used to synthesize Schiff base ligands. researchgate.net The resulting imine functionality can be further reduced to a secondary amine, providing another route for derivatization.
| Carbonyl Compound | Resulting Schiff Base Structure |
| Salicylaldehyde | 2-(((2-(2-Oxopiperazin-1-yl)phenyl)imino)methyl)phenol |
| 4-Hydroxybenzaldehyde | 4-(((2-(2-Oxopiperazin-1-yl)phenyl)imino)methyl)phenol |
| Acetone | 1-(2-(Prop-2-en-2-ylamino)phenyl)piperazin-2-one |
| Thiophene-2-carbaldehyde | 1-(2-(Thiophen-2-ylmethyleneamino)phenyl)piperazin-2-one |
Chemical Modifications at the Piperazin-2-one (B30754) Core
The piperazin-2-one ring contains a secondary amine at the N-4 position, which is a key site for chemical modification through reactions like alkylation and acylation.
The secondary amine in the piperazin-2-one ring is nucleophilic and can be readily functionalized. N-acylation can be achieved using acyl halides or anhydrides, often in the presence of a base. ambeed.com The compound 4-acetyl-1-(2-aminophenyl)piperazin-2-one is a known derivative formed through this pathway. nih.gov
N-alkylation is another common modification, typically performed by reacting the piperazine (B1678402) with an alkyl halide in a suitable solvent like DMF or acetonitrile, often with a base such as potassium carbonate to scavenge the resulting acid. nih.govgoogle.com These reactions allow for the introduction of a wide variety of alkyl, benzyl, and other functional groups at the N-4 position of the piperazinone ring, significantly expanding the chemical space accessible from this scaffold. researchgate.net
| Reagent | Reaction Type | Product Structure |
| Acetyl Chloride | N-Acylation | 4-Acetyl-1-(2-aminophenyl)piperazin-2-one nih.gov |
| Pivaloyl Chloride | N-Acylation | 4-Pivaloyl-1-(2-aminophenyl)piperazin-2-one mdpi.com |
| Methyl Iodide | N-Alkylation | 1-(2-Aminophenyl)-4-methylpiperazin-2-one |
| Benzyl Bromide | N-Alkylation | 1-(2-Aminophenyl)-4-benzylpiperazin-2-one |
| Trifluoromethanesulfonic anhydride | N-Sulfonylation | 1-(2-Aminophenyl)-4-(trifluoromethylsulfonyl)piperazin-2-one nih.gov |
Direct functionalization of the saturated carbon atoms of the pre-formed piperazin-2-one ring is synthetically challenging. Therefore, substitutions on the carbon backbone are typically introduced by constructing the ring from appropriately substituted starting materials. researchgate.net
Several synthetic strategies allow for the preparation of piperazin-2-ones with diverse substitutions on the carbon framework:
Chiral Pool Synthesis : This approach utilizes chiral starting materials, such as amino acids, to construct the piperazinone ring. This method allows for the introduction of various substituents at specific positions, for example, creating 5-substituted piperazin-2-ones from dipeptides. nih.gov
Cascade Reactions : A metal-promoted cascade reaction using a chloro allenylamide, a primary amine, and an aryl iodide can produce substituted piperazinones in a one-pot process, forming three new bonds and introducing two points of diversity. thieme.de
One-Pot Asymmetric Synthesis : A telescoped catalytic process involving a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) has been developed to synthesize C3-aryl/alkyl substituted piperazin-2-ones with high enantioselectivity. acs.org
These methods underscore that accessing derivatives with substitutions on the carbon backbone relies on building the heterocyclic ring from the ground up with the desired functionality already incorporated into the precursors.
Construction of Complex Heterocyclic Systems
The unique structural arrangement of this compound, featuring a reactive 1,2-phenylenediamine moiety and a versatile piperazinone ring, establishes it as a valuable building block for the synthesis of intricate heterocyclic systems. Its utility is particularly evident in chemical transformations such as annulation reactions to create fused-ring structures and in medicinal chemistry strategies like scaffold hopping and molecular hybridization to generate novel bioactive molecules.
Annulation and Ring-Fusion Reactions (e.g., pyrrolo[1,2-a]quinoxalines)
Annulation and ring-fusion reactions are fundamental strategies in synthetic organic chemistry for constructing polycyclic molecules from simpler precursors. The this compound scaffold is well-suited for these transformations due to the presence of the ortho-phenylenediamine group. This functional group can react with a variety of dielectrophilic partners to form new heterocyclic rings fused onto the benzene (B151609) ring.
A classic transformation for o-phenylenediamines is the condensation reaction with α-dicarbonyl compounds (or their equivalents) to yield quinoxalines. In the case of this compound, this would lead to the formation of piperazino[1,2-a]quinoxalines, a class of tetracyclic heterocycles. While specific literature examples detailing this exact transformation for this compound are not abundant, the reaction is analogous to the well-established synthesis of pyrrolo[1,2-a]quinoxalines from 1-(2-aminophenyl)pyrroles. mdpi.comresearchgate.net In these reactions, the diamine condenses with aldehydes or ketones in a Pictet-Spengler type reaction, followed by cyclization and oxidation to yield the aromatic fused system. mdpi.com
The general approach for such a ring-fusion reaction is illustrated below.
Table 1: Illustrative Annulation Reactions for Creating Fused Heterocyclic Systems
| Starting Diamine | Reagent | Resulting Fused System | Reaction Type |
|---|---|---|---|
| This compound | α-Dicarbonyl Compound (e.g., glyoxal) | Piperazino[1,2-a]quinoxaline | Quinoxaline Synthesis |
| This compound | Aldehyde or Ketone | Dihydropiperazino[1,2-a]quinoxaline | Pictet-Spengler Reaction |
| This compound | Carboxylic Acid Derivative | Benzodiazepine-fused Quinoxaline | Amide Cyclization |
These strategies allow for the modular construction of complex scaffolds, where the properties of the final molecule can be fine-tuned by varying the substitution on either the this compound core or the reacting partner.
Scaffold-Hopping and Molecular Hybridization Approaches
In modern drug discovery, modifying and diversifying molecular scaffolds is crucial for optimizing potency, selectivity, and pharmacokinetic properties. This compound serves as an excellent starting point or template for such advanced design strategies.
Scaffold Hopping
Scaffold hopping is a medicinal chemistry technique used to discover structurally novel compounds by modifying the central core of a known active molecule while retaining its biological activity. slideshare.net The piperazine scaffold is considered a "privileged structure" in medicinal chemistry because it is a recurring motif in a multitude of molecules with high affinity for various biological receptors. nih.govresearchgate.netbohrium.com This makes piperazine and its derivatives, including piperazin-2-ones, attractive candidates for scaffold hopping strategies.
For instance, a scaffold hopping approach was employed to identify novel inhibitors of noroviruses, starting from a cyclosulfamide-based piperazine hit. nih.gov In another study, a piperazine-2,5-dione derivative was the foundational scaffold for developing new butyrylcholinesterase inhibitors through scaffold hopping. bohrium.com These examples demonstrate that by replacing or modifying the core of a known active compound with a piperazinone-containing fragment, it is possible to generate new chemical entities with potentially improved therapeutic profiles.
Table 2: Examples of Piperazine Derivatives in Scaffold Hopping
| Original Scaffold/Hit | Hopped Scaffold | Target/Activity | Reference |
|---|---|---|---|
| Cyclosulfamide-based piperazine | γ-Lactam substituted piperazine | Anti-norovirus | nih.gov |
| Quinoline core | Quinazoline core | S. aureus NorA Efflux Pump Inhibitors | nih.gov |
| Known Benzamide | N,2-diphenyl-2-(phenylsulfonamido)acetamide | Butyrylcholinesterase Inhibitor | bohrium.com |
Molecular Hybridization
The piperazine ring is an ideal linker or central scaffold for molecular hybridization due to its chemical stability and the ability to be substituted at its two nitrogen atoms. researchgate.netnih.gov The this compound structure provides multiple points for modification, allowing for the attachment of other pharmacophoric groups. For example, researchers have successfully created quinoline-piperazine hybrids as potential antibiotics against Staphylococcus aureus and other bacteria. unipa.it In the field of neurodegenerative diseases, piperazine has been used to link fragments of donepezil (B133215) and curcumin (B1669340) to create multi-target agents for Alzheimer's disease. nih.gov Similarly, hybrids of 2-pyridylpiperazine and oxadiazoles (B1248032) have been developed as potential multifunctional agents to combat Alzheimer's. bohrium.com
These studies underscore the value of the piperazine moiety within the title compound as a versatile tool for constructing novel molecular architectures with tailored biological activities. researchgate.netunipa.it
Advanced Spectroscopic and Structural Characterization of 1 2 Aminophenyl Piperazin 2 One and Its Derivatives
X-ray Crystallography for Solid-State Structure Determination and Stereochemistry
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal evidence of molecular conformation, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's stereochemistry.
For piperazine (B1678402) derivatives, single-crystal X-ray diffraction studies consistently reveal that the six-membered piperazine ring typically adopts a chair conformation, which is its most stable arrangement. semanticscholar.orgnih.govnih.gov In the case of substituted piperazines, such as 1-(2-Aminophenyl)piperazin-2-one, the substituents on the nitrogen atoms can occupy either axial or equatorial positions. The crystal structure of 1-(4-nitrobenzoyl)piperazine, for example, was determined to be monoclinic, confirming the rotational conformation of the molecule in the solid state. nih.gov Similarly, the analysis of a salt of 1-(3-chlorophenyl)piperazine (B195711) showed a slightly distorted chair conformation for the piperazine ring. semanticscholar.org
In the crystal lattice, molecules of piperazine derivatives are often stabilized by a network of intermolecular hydrogen bonds and other weak interactions. semanticscholar.orgnih.gov For this compound, the amino group (NH2) on the phenyl ring and the secondary amine (NH) within the piperazinone ring can act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the nitrogen atoms can act as acceptors. These interactions dictate the molecular packing in the crystal. The crystallographic data, including unit cell dimensions and space group, provide a unique fingerprint for the specific crystalline form of the compound. nih.govnih.gov
Table 1: Representative Crystallographic Data for Piperazine Derivatives
| Compound | Crystal System | Space Group | Key Structural Feature |
|---|---|---|---|
| 1-(4-nitrobenzoyl)piperazine nih.gov | Monoclinic | C2/c | Chair conformation of piperazine ring |
| 4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine nih.gov | Monoclinic | P21/n | Chair conformation of piperazine ring |
| 1-(3-chlorophenyl)piperazin-1-ium salt semanticscholar.org | - | - | Distorted chair conformation |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation (e.g., 1H NMR, 13C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of molecules in solution. Through various NMR experiments, it is possible to map out the carbon-hydrogen framework of a molecule.
¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the aminophenyl group and the piperazinone ring. The aromatic protons typically appear in the downfield region (around 6.5-8.0 ppm). The protons on the piperazine ring are aliphatic and would appear more upfield. researchgate.net Specifically, the methylene (B1212753) protons adjacent to the nitrogen atoms would show characteristic chemical shifts. researchgate.netmdpi.com Dynamic NMR studies on some piperazine derivatives have shown that conformational changes, such as ring inversion or rotation around the amide bond, can lead to the broadening or splitting of signals. nih.gov
¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, a characteristic downfield signal would correspond to the carbonyl carbon (C=O) of the lactam ring, typically around 160-175 ppm. lew.ro The carbons of the aromatic ring would resonate in the 110-150 ppm range, while the aliphatic carbons of the piperazinone ring would appear in the upfield region (typically 40-60 ppm). mdpi.comlew.ro
2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY experiments would reveal the coupling between adjacent protons, helping to assign the signals within the aminophenyl and piperazinone spin systems. HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.
Table 2: Expected NMR Chemical Shift Ranges for this compound
| Group | Nucleus | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic Protons | ¹H | 6.5 - 8.0 |
| Piperazinone CH₂ Protons | ¹H | 2.5 - 4.0 |
| Amino (NH₂) Proton | ¹H | Variable (broad) |
| Piperazinone NH Proton | ¹H | Variable (broad) |
| Carbonyl Carbon | ¹³C | 160 - 175 |
| Aromatic Carbons | ¹³C | 110 - 150 |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation patterns. nih.gov
For this compound (C₁₀H₁₃N₃O), the molecular weight is 191.23 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be measured with high precision, allowing for the unambiguous determination of its elemental formula. nih.govrsc.org
Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion [M]⁺ or protonated molecule [M+H]⁺. The subsequent fragmentation of this ion provides a roadmap of the molecule's structure. For phenylpiperazine derivatives, characteristic fragmentation pathways have been identified. researchgate.net Common fragmentation patterns include the cleavage of the piperazine ring and the loss of the phenyl group or substituents on the ring. researchgate.netnih.gov For this compound, key fragments could arise from the cleavage of the bond between the phenyl group and the piperazine nitrogen, or the fragmentation of the piperazinone ring itself.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 192.11 | Protonated molecular ion |
| [C₄H₇N₂O]⁺ | 100.06 | Fragment corresponding to the piperazin-2-one (B30754) ring |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. scispace.comscispace.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its key functional groups. The N-H stretching vibrations of the primary amino group (NH₂) and the secondary amine (NH) in the piperazinone ring are expected in the region of 3200-3500 cm⁻¹. rsc.orgscispace.com A strong absorption band corresponding to the C=O stretch of the amide (lactam) group would be prominent, typically appearing around 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazinone ring appear just below 3000 cm⁻¹. scispace.comscispace.com Aromatic C=C stretching bands are found in the 1450-1600 cm⁻¹ region. scispace.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often give rise to strong signals in the Raman spectrum. scispace.com The symmetric vibrations of the molecule are particularly Raman active. For instance, the C-C stretching modes of the phenyl ring are typically well-defined in the Raman spectrum. scispace.com
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch (Amino & Amine) | IR, Raman | 3200 - 3500 |
| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 |
| Aliphatic C-H Stretch | IR, Raman | 2800 - 3000 |
| C=O Stretch (Amide) | IR | ~1650 - 1680 |
| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 |
Electronic Spectroscopy (UV-Vis) for Chromophore Analysis
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The technique is particularly useful for analyzing molecules containing chromophores—parts of a molecule that absorb light.
The primary chromophore in this compound is the aminophenyl group. This aromatic system gives rise to characteristic π → π* electronic transitions. The presence of the amino group, an auxochrome, on the phenyl ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene (B151609). The UV-Vis spectrum would show absorption bands that are characteristic of the electronic structure of the molecule. Computational studies, such as those using Time-Dependent Density Functional Theory (TD-DFT), are often employed to help assign the observed electronic transitions and understand the nature of the excited states. scispace.comjyu.fi
Theoretical and Computational Investigations of 1 2 Aminophenyl Piperazin 2 One
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Geometry Optimization, and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods provide a balance between accuracy and computational cost, making them a popular choice for studying medium-sized organic molecules like 1-(2-Aminophenyl)piperazin-2-one.
Geometry Optimization: The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. Using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), the molecular geometry of this compound can be fully optimized to a minimum on the potential energy surface. This process yields crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric profile. For instance, studies on similar phenylpiperazine derivatives have utilized DFT to obtain their optimized geometries, forming the basis for further analysis. bohrium.com
Electronic Structure and Reactivity: Once the geometry is optimized, DFT calculations can elucidate the electronic structure. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive.
Furthermore, DFT can be used to calculate various global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. These descriptors are derived from the conceptual DFT framework and include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): The resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
These parameters are invaluable for predicting how this compound might interact with other molecules and its potential role in chemical reactions.
A hypothetical table of calculated global reactivity descriptors for this compound, based on typical values for similar compounds, is presented below.
| Parameter | Symbol | Formula | Typical Value (eV) |
| HOMO Energy | EHOMO | - | -5.0 to -6.5 |
| LUMO Energy | ELUMO | - | -1.0 to -2.5 |
| Energy Gap | ΔE | ELUMO - EHOMO | 3.5 to 5.0 |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.0 to 4.5 |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 1.75 to 2.5 |
| Chemical Softness | S | 1/η | 0.4 to 0.57 |
| Electrophilicity Index | ω | χ²/2η | 1.8 to 4.0 |
Note: The values in this table are illustrative and based on general expectations for aminophenyl piperazinone derivatives.
Topological Analysis of Electron Density (e.g., Quantum Theory of Atoms in Molecules (QTAIM))
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution (ρ(r)) to characterize chemical bonding. By examining the topology of the electron density, QTAIM can define atoms as distinct quantum mechanical open systems and characterize the nature of the bonds between them.
For this compound, a QTAIM analysis would involve locating the bond critical points (BCPs) for all covalent bonds. At each BCP, several topological parameters are calculated:
Electron Density (ρb): The magnitude of the electron density at the BCP. Higher values are indicative of stronger bonds.
Laplacian of the Electron Density (∇²ρb): This parameter reveals whether the electron density is locally concentrated (∇²ρb < 0, characteristic of covalent bonds) or depleted (∇²ρb > 0, typical of closed-shell interactions like ionic bonds and van der Waals forces).
Total Electron Energy Density (Hb): The sign of Hb can further distinguish the nature of the interaction. Negative values suggest a significant sharing of electrons (covalent character), while positive values indicate non-covalent interactions.
QTAIM is particularly useful for identifying and characterizing non-covalent interactions, such as intramolecular hydrogen bonds, which could exist between the amino group and the piperazinone oxygen in this compound. Such interactions can significantly influence the molecule's conformation and properties. Studies on related heterocyclic compounds have successfully used QTAIM to elucidate these subtle interactions. nih.gov
An illustrative QTAIM data table for a hypothetical intramolecular hydrogen bond in this compound is shown below.
| Bond | ρb (a.u.) | ∇²ρb (a.u.) | Hb (a.u.) | Nature of Interaction |
| N-H···O | 0.01 - 0.04 | > 0 | ≈ 0 | Weak, electrostatic |
Note: The values in this table are hypothetical and represent typical ranges for weak intramolecular hydrogen bonds.
Natural Bond Orbital (NBO) Analysis for Understanding Bonding and Electronic Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a more intuitive, localized bonding picture that aligns with Lewis structures. NBO analysis provides a detailed description of the bonding and electronic interactions within a molecule.
For this compound, NBO analysis can be used to:
Identify the most accurate Lewis structure: By analyzing the occupancies of the NBOs, the primary Lewis structure and any significant resonance contributions can be determined.
Quantify intramolecular charge transfer: NBO analysis can reveal the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory. These interactions, often referred to as hyperconjugation, are crucial for understanding molecular stability and reactivity. For example, interactions involving the lone pairs of the nitrogen and oxygen atoms and the π-systems of the phenyl ring would be of particular interest.
Analyze hybridization: The hybridization of the atomic orbitals contributing to each bond can be determined, providing insight into the bonding geometry.
In a study of a related compound, 1-(4-aminophenyl)-4-(4-methoxyphenyl)piperazine, NBO analysis was employed to investigate the stability arising from hyperconjugative interactions and charge delocalization. researchgate.net A similar analysis on this compound would likely reveal significant delocalization from the nitrogen lone pairs into the antibonding orbitals of the phenyl ring and the carbonyl group.
A sample NBO analysis table showing potential donor-acceptor interactions in this compound is provided below.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP(1) Namine | π(Cortho-Cmeta) | High | π-conjugation |
| LP(1) Npiperazine | σ(C-C)phenyl | Moderate | Hyperconjugation |
| π(C=C)phenyl | π*(C=O) | Low | Resonance |
Note: This table is illustrative. The specific interactions and their stabilization energies would need to be calculated for the actual molecule.
Molecular Modeling and Dynamics Simulations to Predict Conformational Preferences and Intermolecular Interactions
While quantum chemical calculations provide detailed information about a single, optimized molecular structure, molecular modeling and dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and intermolecular interactions in a simulated environment (e.g., in a solvent).
For this compound, MD simulations can be used to:
Explore conformational flexibility: The piperazine (B1678402) ring can adopt different conformations (e.g., chair, boat, twist-boat), and the phenyl ring can rotate. MD simulations can reveal the preferred conformations and the energy barriers between them.
Study intermolecular interactions: By simulating the molecule in a solvent, such as water, the formation and dynamics of hydrogen bonds and other non-covalent interactions with the solvent molecules can be investigated. This is crucial for understanding the molecule's solubility and behavior in a biological environment.
Predict binding modes: If the biological target of this compound is known, MD simulations can be used to model its binding to the active site of a protein, providing insights into the key interactions that stabilize the complex. Molecular dynamics simulations have been effectively used to study the behavior and stability of phenyl-piperazine scaffolds in the binding pockets of proteins. nih.gov
Computational Spectroscopic Property Prediction (e.g., 13C GIAO DFT for NMR shifts)
Computational methods can also predict various spectroscopic properties, which can be invaluable for confirming the structure of a synthesized compound. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly powerful application.
The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a widely used and accurate approach for calculating NMR chemical shifts. scienceandtechnology.com.vn The process involves:
Optimizing the geometry of the molecule using DFT.
Performing a GIAO-DFT calculation on the optimized geometry to obtain the absolute shielding tensors for each nucleus.
Referencing the calculated shielding values to a standard, such as tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts (δ).
For this compound, calculating the ¹H and ¹³C NMR spectra can help in the assignment of experimental spectra and confirm the proposed structure. The accuracy of the predicted shifts is often high enough to distinguish between different isomers or conformers. The choice of DFT functional, basis set, and the inclusion of solvent effects can influence the accuracy of the predictions. scienceandtechnology.com.vn
A hypothetical comparison of experimental and calculated ¹³C NMR chemical shifts for this compound is presented in the table below.
| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |
| C=O | 165-175 | (To be determined) |
| Cipso (phenyl) | 140-150 | (To be determined) |
| Cortho (phenyl) | 115-125 | (To be determined) |
| Cmeta (phenyl) | 125-135 | (To be determined) |
| Cpara (phenyl) | 110-120 | (To be determined) |
| Cpiperazine (adjacent to N-phenyl) | 50-60 | (To be determined) |
| Cpiperazine (adjacent to C=O) | 40-50 | (To be determined) |
Note: The calculated chemical shift ranges are estimations based on typical values for similar functional groups.
Non Biological and Non Clinical Applications in Chemical Sciences
Role as Precursors in the Synthesis of Specialty Organic Chemicals
The unique structural architecture of 1-(2-Aminophenyl)piperazin-2-one, featuring a nucleophilic aromatic amine ortho to the piperazine (B1678402) substituent, renders it an ideal precursor for the synthesis of fused heterocyclic systems. The proximity of the two nitrogen-containing groups facilitates intramolecular cyclization reactions to form polycyclic compounds, which are scaffolds of significant interest in medicinal and materials chemistry.
The primary utility of the 1-(2-aminophenyl) moiety is in its resemblance to 1,2-phenylenediamine, a common building block for nitrogen-containing heterocycles. This structural element allows this compound to undergo condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form complex fused ring systems.
Synthesis of Fused Heterocycles:
Quinoxaline Derivatives: One of the most straightforward applications is in the synthesis of quinoxaline-fused derivatives. The classical synthesis of quinoxalines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. In this case, this compound can react with α-diketones (like benzil) or glyoxal (B1671930) derivatives under acidic conditions to yield piperazino[1,2-a]quinoxalines. These products are specialty chemicals that can serve as scaffolds for further functionalization.
Benzodiazepine (B76468) Analogues: The compound is a potential precursor for the synthesis of piperazino-fused benzodiazepines. Reaction with β-ketones or α,β-unsaturated ketones can lead to the formation of a seven-membered diazepine (B8756704) ring fused to the existing phenyl and piperazine rings. nih.gov Such reactions are typically catalyzed by acids and are a cornerstone in the synthesis of diverse benzodiazepine libraries. nih.govijtsrd.com The resulting complex heterocyclic systems are valuable in materials science and as intermediates in organic synthesis.
The general reaction schemes for these transformations highlight the versatility of this compound as a synthon. While the parent compound, piperazin-2-one (B30754), has been recognized as a valuable intermediate for creating condensed heterocyclic compounds, the addition of the 2-aminophenyl group significantly expands this potential by introducing a reactive site for annulation reactions. medchemexpress.commedchemexpress.com
| Precursor | Reagent | Resulting Heterocyclic System | Potential Application Area |
| This compound | α-Diketones (e.g., Benzil) | Piperazino[1,2-a]quinoxaline | Organic Electronics, Dyes |
| This compound | β-Diketones (e.g., Acetylacetone) | Piperazino-fused Benzodiazepine | Ligand Synthesis, Functional Materials |
| This compound | Phosgene Equivalents | Piperazino-fused Benzimidazolone | Polymer Monomers |
Application in Coordination Chemistry as Ligands for Metal Complexes
The field of coordination chemistry benefits from ligands that can form stable complexes with metal ions, leading to materials with interesting catalytic, magnetic, or photophysical properties. This compound possesses multiple potential donor atoms—the aromatic amino nitrogen (NAr), the two piperazine nitrogens (N1' and N4'), and the amide carbonyl oxygen (O)—making it a versatile candidate for a multidentate ligand. biointerfaceresearch.comrsc.org
The spatial arrangement of these donor sites allows for several coordination modes, primarily acting as a bidentate or tridentate ligand.
Bidentate Coordination: The most probable bidentate coordination would involve the aromatic amino nitrogen and the adjacent piperazine nitrogen (N1'). This forms a stable five-membered chelate ring with a metal ion (M), a common and thermodynamically favored arrangement in coordination chemistry. This NAr, N1' chelation is analogous to the coordination of 2,2'-bipyridine (B1663995) or ethylenediamine (B42938).
Tridentate Coordination: A tridentate coordination mode is also feasible, involving the aromatic amino nitrogen (NAr), the N1' piperazine nitrogen, and the carbonyl oxygen (O). This would result in the formation of two fused chelate rings (one five-membered and one six-membered), which can lead to highly stable metal complexes. The involvement of the carbonyl oxygen is common in amide-containing ligands.
The nature of the metal ion (e.g., transition metals like copper, nickel, cobalt, or zinc) and the reaction conditions would dictate the final coordination geometry and stoichiometry of the complex. biointerfaceresearch.com The resulting metal complexes could find applications in areas such as:
Homogeneous Catalysis: The metal center, held within the ligand framework, could serve as a catalytic site for various organic transformations.
Materials Science: The formation of coordination polymers or metal-organic frameworks (MOFs) is a possibility, where the ligand bridges multiple metal centers to create extended networks. rsc.org These materials can have applications in gas storage, separation, or sensing.
| Potential Donor Atoms | Possible Coordination Mode | Metal Ion Examples | Potential Application of Complex |
| Aromatic NH₂, Piperazine N1' | Bidentate (N,N') | Cu(II), Ni(II), Zn(II) | Catalysis, Antimicrobial materials |
| Aromatic NH₂, Piperazine N1', Carbonyl O | Tridentate (N,N',O) | Co(II), Fe(III), Ru(II) | Molecular magnets, Electrocatalysts |
| Piperazine N4' (as a bridging site) | Bridging Ligand | Ag(I), Cd(II) | Coordination Polymers, MOFs |
Potential in Analytical Chemistry as Reagents or in Sensing Platforms
The development of chemical sensors for the detection of specific ions or molecules is a significant area of analytical chemistry. The structure of this compound incorporates features that are highly desirable for a fluorescent chemosensor. The 2-aminophenyl group is a known fluorophore, and its photophysical properties can be sensitive to its chemical environment.
A common design for a fluorescent sensor involves a "receptor-spacer-fluorophore" model. In this compound, the 2-aminophenyl moiety can act as the fluorophore, while the adjacent piperazine-2-one ring can function as the receptor or binding site for an analyte, such as a metal ion.
Mechanism of Sensing: The sensing mechanism would likely rely on a photoinduced electron transfer (PET) process. In the free ligand, the lone pair of electrons on a nitrogen atom of the piperazine ring can quench the fluorescence of the aminophenyl group. Upon binding of a metal cation to the piperazine receptor, the lone pair of electrons becomes involved in the coordination bond, which inhibits the PET process. This inhibition "turns on" the fluorescence, leading to a detectable signal.
This "off-on" switching behavior is highly sought after in sensor design. The selectivity of the sensor would be determined by the affinity of the piperazine-2-one binding pocket for different metal ions. Research on structurally related compounds, such as 2-(2'-aminophenyl)benzoxazole and other aminophenyl-based systems, has demonstrated their effectiveness as fluorescent sensors for ions like Zn²⁺. nih.govrsc.org Similarly, probes containing a 2-(2-aminophenyl) imidazole (B134444) moiety have been developed for the rapid detection of gases like phosgene. nih.govresearchgate.net This suggests a strong potential for this compound to be developed into a selective sensor for environmentally or industrially relevant analytes.
| Component | Function in Sensor | Analyte Class | Detection Principle |
| 2-Aminophenyl group | Fluorophore | Metal Cations (e.g., Zn²⁺, Cu²⁺) | Chelation-Enhanced Fluorescence (CHEF) |
| Piperazin-2-one ring | Ion Receptor / Binding Site | Protons (pH sensing) | Photoinduced Electron Transfer (PET) modulation |
| Entire Molecule | Chemosensor | Small Organic Molecules | Host-Guest Interaction |
Exploration in Corrosion Inhibition Studies (for related piperazine derivatives)
Corrosion is a major industrial problem, and the use of organic inhibitors is a primary method for protecting metals, particularly in acidic environments. Heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms are known to be effective corrosion inhibitors. Piperazine and its derivatives have been extensively studied for this purpose.
The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The adsorption process can occur through:
Physisorption: Electrostatic interaction between charged metal surfaces and charged inhibitor molecules.
Chemisorption: Formation of coordinate bonds between the lone pair electrons of the heteroatoms (N, O) and the vacant d-orbitals of the metal atoms.
Piperazine derivatives are particularly effective due to the presence of two nitrogen atoms in the ring, which can act as adsorption centers. The efficiency of inhibition often depends on the molecular structure, the electron density on the donor atoms, and the presence of other functional groups.
Studies on various piperazine derivatives have shown excellent corrosion inhibition efficiency for mild steel and aluminum in acidic media. researchgate.net The inhibition efficiency is dependent on the concentration of the inhibitor and the temperature. For instance, certain derivatives have demonstrated efficiencies ranging from 90% to 94% at concentrations of 25 mM in 1 M HCl. researchgate.net The adsorption of these molecules on the metal surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer.
While this compound itself has not been specifically detailed in corrosion inhibition literature, its structural features suggest it would be a promising candidate. The molecule contains four potential adsorption centers: two piperazine nitrogens, one aromatic amino nitrogen, and one carbonyl oxygen. The presence of the aromatic ring would further enhance adsorption through π-π interactions with the metal surface. It is therefore highly probable that this compound would function as a mixed-type inhibitor, retarding both anodic and cathodic corrosion reactions.
Future Research Trajectories and Methodological Innovations
Development of More Sustainable and Atom-Economical Synthetic Pathways
The principles of green chemistry are increasingly guiding synthetic strategies, demanding methodologies that are not only efficient but also environmentally benign. Future research on the synthesis of 1-(2-aminophenyl)piperazin-2-one will undoubtedly focus on the development of more sustainable and atom-economical pathways.
Current synthetic approaches often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. To address these limitations, researchers are expected to explore catalytic systems that promote efficiency and reduce environmental impact. For instance, the use of transition metal catalysts, such as palladium and iridium, has shown promise in the synthesis of piperazine (B1678402) scaffolds through C-H activation and hydroamination reactions. Current time information in Chatham County, US.acs.orgua.esresearchgate.netacs.org These methods offer the potential for direct and selective bond formations, minimizing the need for pre-functionalized starting materials and thus improving atom economy. One-pot reactions and domino sequences, where multiple transformations occur in a single reaction vessel, will also be a key area of investigation. acs.org Such strategies streamline the synthetic process, reduce solvent usage, and minimize purification steps.
Furthermore, the exploration of alternative and greener reaction media, such as water or bio-based solvents, will be crucial. researchgate.netresearchgate.net The development of catalyst-free or solvent-free reaction conditions, where feasible, would represent a significant leap towards truly sustainable synthesis. mdpi.com The table below summarizes some emerging sustainable synthetic strategies applicable to heterocyclic compounds.
Table 1: Emerging Sustainable Synthetic Strategies
| Strategy | Description | Potential Advantage for this compound Synthesis |
|---|---|---|
| Catalytic C-H Activation | Direct functionalization of C-H bonds, avoiding pre-functionalization steps. | Increased atom economy and reduced synthetic steps. |
| One-Pot Reactions | Multiple reaction steps are performed in a single reaction vessel. | Reduced solvent waste, energy consumption, and purification efforts. |
| Flow Chemistry | Reactions are performed in a continuous stream rather than in a batch. mdpi.comcam.ac.uksioc-journal.cn | Enhanced safety, scalability, and control over reaction parameters. |
| Photoredox Catalysis | Use of light to drive chemical reactions, often under mild conditions. mdpi.comusp.bruni-mainz.dersc.orgkit.edubeilstein-journals.org | Access to novel reactivity and potentially reduced energy consumption. |
| Use of Greener Solvents | Replacement of hazardous organic solvents with more environmentally friendly alternatives. | Reduced environmental impact and improved safety profile. |
| Catalyst-Free Synthesis | Reactions that proceed efficiently without the need for a catalyst. | Reduced cost and potential for metal contamination in the final product. |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
Beyond optimizing existing synthetic routes, a significant area of future research will involve uncovering novel reactivity patterns and unconventional transformations of the this compound scaffold. This exploration can lead to the discovery of new derivatives with unique properties and applications.
A promising avenue is the application of photoredox catalysis . mdpi.comusp.bruni-mainz.dersc.orgkit.edubeilstein-journals.org This technique utilizes visible light to initiate single-electron transfer processes, enabling transformations that are often difficult to achieve through traditional thermal methods. For piperazine-containing molecules, photoredox catalysis has been employed for C-H functionalization, offering a mild and selective way to introduce new substituents. mdpi.com Investigating the photoredox-mediated reactions of this compound could unveil new pathways for derivatization at various positions of the molecule.
Another area of interest is the use of C-H activation/functionalization strategies. researchgate.netacs.org Directing group-assisted C-H activation can provide a powerful tool for regioselective modification of the aromatic ring or the piperazinone core. By strategically installing a directing group, researchers can guide a metal catalyst to a specific C-H bond, allowing for the introduction of a wide range of functional groups.
Furthermore, the exploration of unconventional reaction partners and conditions could lead to unexpected and valuable transformations. This includes the use of hypervalent iodine reagents, electrosynthesis, and mechanochemistry, all of which offer unique reactivity profiles.
Advancements in Computational Methodologies for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and reactivity, thereby guiding experimental efforts. walshmedicalmedia.com For this compound, advancements in computational methodologies will play a crucial role in accelerating the discovery of new derivatives with desired characteristics.
Density Functional Theory (DFT) is a powerful method for calculating the electronic structure of molecules, providing insights into their geometry, stability, and reactivity. researchgate.netbohrium.combohrium.com DFT calculations can be used to predict the most likely sites for electrophilic or nucleophilic attack, the transition state energies of potential reactions, and the spectroscopic properties of the resulting products. mdpi.com This information can help chemists to design more efficient synthetic routes and to understand the underlying mechanisms of observed reactions.
Beyond predicting reactivity, computational methods can also be used to forecast the biological activity and pharmacokinetic properties of new compounds. mdpi.com Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can be employed to predict how derivatives of this compound might interact with biological targets. mdpi.com This predictive power allows for the prioritization of synthetic targets, focusing experimental efforts on molecules with the highest probability of success. The table below highlights key computational tools and their applications.
Table 2: Computational Tools for Predictive Chemistry
| Computational Method | Application | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, geometry, and reactivity. | Predicting reaction outcomes and understanding reaction mechanisms. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules over time. | Understanding conformational changes and interactions with solvent or biological macromolecules. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. | Predicting the biological activity of new derivatives. |
| Molecular Docking | Predicting the binding orientation of a molecule to a target protein. | Identifying potential biological targets and guiding the design of more potent inhibitors. |
Integration with High-Throughput Experimentation and Automation in Chemical Synthesis
To accelerate the pace of discovery, the integration of high-throughput experimentation (HTE) and automation in the synthesis and screening of this compound derivatives will be essential. numberanalytics.comnih.gov These technologies allow for the rapid synthesis and evaluation of large libraries of compounds, dramatically increasing the efficiency of the research and development process. nih.gove-century.us
Automated synthesis platforms can perform a wide range of chemical reactions in a parallel or serial fashion, enabling the rapid generation of compound libraries with diverse structures. sigmaaldrich.comnih.govresearchgate.net These platforms can be programmed to carry out multi-step syntheses, including reaction setup, purification, and analysis, with minimal human intervention. For the synthesis of this compound derivatives, automated systems could be employed to explore a wide range of building blocks and reaction conditions, quickly identifying optimal synthetic routes. mdpi.com
High-throughput screening (HTS) techniques allow for the rapid biological evaluation of large numbers of compounds. nih.gove-century.usdntb.gov.uaacs.org By combining automated synthesis with HTS, researchers can efficiently screen entire libraries of this compound derivatives for desired biological activities. This integrated approach significantly shortens the timeline for identifying promising lead compounds for further development. The use of robotic systems for liquid handling and plate-based assays is a key component of modern HTS. researchgate.netresearchgate.net
The synergy between automated synthesis and HTS creates a powerful discovery engine. For example, a library of this compound analogues could be synthesized using an automated platform and then directly screened against a panel of biological targets using HTS. The data from the screen can then be used to inform the design of the next generation of compounds, creating a closed-loop discovery cycle.
Q & A
Q. What are the common synthetic routes for preparing 1-(2-Aminophenyl)piperazin-2-one?
The synthesis of this compound typically involves catalytic enantioselective methods, such as decarboxylative allylic alkylation, which allows for the introduction of α-secondary or α-tertiary substituents. Key steps include:
- Protecting group strategies : For example, cleavage of PMB (para-methoxybenzyl) protecting groups under oxidative conditions to yield piperazin-2-one derivatives .
- Cross-metathesis reactions : Ethyl acrylate can be used to functionalize the piperazin-2-one backbone .
- Reductive amination : Reduction of intermediates to form piperazine derivatives, followed by cyclization .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- NMR spectroscopy : H and C NMR are essential for confirming stereochemistry and substituent positions. For example, coupling constants in H NMR distinguish cis and trans isomers of substituted piperazin-2-ones .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and purity, with deviations <5 ppm indicating high compound integrity .
- Chromatography : Silica gel column chromatography (e.g., using dichloromethane/ethanol gradients) separates stereoisomers, as demonstrated for cis- and trans-5-phenyl derivatives .
Q. What safety precautions are necessary when handling this compound?
- Acute toxicity : Classified as Category 4 (H302: Harmful if swallowed). Use PPE (gloves, lab coat) and avoid ingestion/inhalation .
- First aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation if swallowed .
- Waste disposal : Dispose via approved waste facilities to prevent environmental contamination .
Advanced Research Questions
Q. How can enantioselective synthesis challenges be addressed for α-tertiary piperazin-2-ones?
Enantioselective synthesis of α-tertiary derivatives requires:
- Chiral catalysts : Palladium-based catalysts enable asymmetric allylic alkylation, achieving enantiomeric excess (ee) >90% for α-tertiary structures .
- Steric and electronic control : Bulky substituents on the catalyst enhance stereoselectivity, while electron-withdrawing groups on substrates improve reaction yields .
- Protecting group compatibility : PMB groups are preferred due to their stability under alkylation conditions and ease of removal .
Q. What pharmacological targets are associated with this compound derivatives?
- Factor Xa inhibition : Piperazin-2-one amides show nanomolar potency against Factor Xa, a key enzyme in thrombosis. Structural optimization of the amide side chain enhances selectivity .
- MDM2 antagonism : Derivatives like Nutlin-3 (a piperazin-2-one analog) inhibit MDM2-p53 interactions, activating apoptosis in cancer cells. Substituents on the chlorophenyl groups are critical for binding affinity .
- Antimicrobial activity : N-substituted derivatives (e.g., 4-fluorophenyl groups) exhibit efficacy against bacterial strains via disruption of membrane integrity .
Q. How can structural isomerism impact the biological activity of piperazin-2-one derivatives?
- Stereochemical effects : For example, cis-5-phenyl-3-(trifluorobenzyl)piperazin-2-one shows 41% yield and distinct H NMR shifts compared to the trans isomer (22% yield), which may correlate with differential binding to targets like KRAS G12V .
- Conformational constraints : Piperazin-2-one rings restrict rotational freedom, enhancing receptor selectivity. TRH analogs with piperazin-2-one moieties demonstrate improved neuropharmacological activity compared to flexible analogs .
Q. What strategies resolve contradictions in biological activity data across studies?
- Cross-validation : Replicate assays in multiple cell lines (e.g., HCT-116 for MDM2 antagonism) to confirm target specificity .
- Structural confirmation : Use X-ray crystallography or NMR to verify compound integrity, as impurities or isomer mixtures can skew results .
- Dose-response profiling : Establish EC/IC curves to differentiate true activity from assay artifacts .
Methodological Tables
Q. Table 1. Synthetic Yields and Analytical Data for Representative Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
